5-クロロ-1H-インダゾール-3-カルボン酸エチル

説明

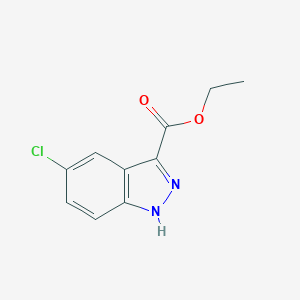

Ethyl 5-chloro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic heterocycles that consist of a benzene ring fused to a pyrazole ring

科学的研究の応用

Anticancer Activity

Mechanism of Action

Ethyl 5-chloro-1H-indazole-3-carboxylate has been studied for its antiproliferative effects against various cancer cell lines. It exhibits dual inhibitory action on the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are often implicated in cancer proliferation.

Case Study Findings

A study evaluated the compound's efficacy against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). The results indicated that the compound had a median inhibitory concentration (IC50) ranging from 29 nM to 78 nM, demonstrating notable potency compared to standard treatments like erlotinib .

| Cell Line | IC50 (nM) | Comparison with Erlotinib (IC50 = 33 nM) |

|---|---|---|

| Panc-1 | 29 | More potent |

| MCF-7 | 33 | Equivalent |

| HT-29 | 42 | Slightly less potent |

| A-549 | 45 | Less potent |

Anti-inflammatory Properties

Biological Activity

The compound has shown promise as an anti-inflammatory agent. Research indicates that indazole derivatives can inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory processes. Docking simulations suggest that ethyl 5-chloro-1H-indazole-3-carboxylate binds effectively near the heme group of iNOS, forming hydrogen bonds that inhibit its activity .

Antimicrobial Effects

Broad-Spectrum Activity

Ethyl 5-chloro-1H-indazole-3-carboxylate has been noted for its antimicrobial properties. Studies suggest that compounds within the indazole class exhibit activity against a range of pathogens, potentially making them suitable candidates for developing new antimicrobial agents.

Neuroprotective Potential

Monoamine Oxidase Inhibition

Recent research has highlighted the neuroprotective effects of indazole derivatives, including ethyl 5-chloro-1H-indazole-3-carboxylate. These compounds have been identified as selective inhibitors of human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. By inhibiting this enzyme, the compound may help protect neuronal cells from oxidative stress and apoptosis .

作用機序

Target of Action

Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth, being very effective against colon and melanoma cell lines .

Mode of Action

For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interaction of Ethyl 5-chloro-1H-indazole-3-carboxylate with its targets would likely depend on the specific biological activity it exhibits.

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in inflammation and other immune responses.

Pharmacokinetics

It is noted that the compound has high gi absorption , which suggests that it may have good bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects . For instance, the indazole derivative 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth, being very effective against colon and melanoma cell lines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: Ethyl 5-chloro-1H-indazole-3-carboxylate can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted indazoles.

Hydrolysis Products: The major product is 5-chloro-1H-indazole-3-carboxylic acid.

類似化合物との比較

Ethyl 1H-indazole-3-carboxylate: Lacks the chloro substituent, which may result in different biological activity and binding properties.

5-Bromo-1H-indazole-3-carboxylate: Similar structure but with a bromo substituent instead of chloro, potentially altering its reactivity and applications.

1H-indazole-3-carboxylic acid: The non-esterified form, which may have different solubility and reactivity characteristics.

Uniqueness: Ethyl 5-chloro-1H-indazole-3-carboxylate is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals with specific target interactions.

生物活性

Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of indazole known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure

Ethyl 5-chloro-1H-indazole-3-carboxylate features a chloro substituent on the indazole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

Mode of Action

The compound primarily acts by inhibiting cell growth and inducing apoptosis in various cancer cell lines. It has been shown to interfere with cell cycle progression, particularly blocking the G0–G1 phase, which is critical for cellular proliferation. Additionally, it inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against multiple cancer cell lines. For instance, it has demonstrated significant activity against breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A-549) cell lines. The GI50 values for these activities range from 29 nM to 78 nM, with the most potent derivatives showing IC50 values lower than those of established chemotherapeutics like erlotinib .

| Cell Line | GI50 (nM) | Reference Compound |

|---|---|---|

| MCF-7 | 33 | Erlotinib |

| Panc-1 | 29 | Erlotinib |

| A-549 | 42 | Erlotinib |

Antimicrobial Activity

Ethyl 5-chloro-1H-indazole-3-carboxylate also exhibits antimicrobial properties. It has been tested against various fungal strains, including Candida albicans, where it showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antifungals . This suggests potential applications in treating fungal infections.

Pharmacokinetics

The pharmacokinetic profile of Ethyl 5-chloro-1H-indazole-3-carboxylate indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property is advantageous for developing treatments targeting central nervous system disorders.

In Vitro Studies

In vitro studies have revealed that Ethyl 5-chloro-1H-indazole-3-carboxylate effectively reduces cell viability in neoplastic cell lines. For example, a study reported that this compound significantly inhibited the growth of melanoma cells with an IC50 value of approximately 0.96 µM .

Molecular Docking Studies

Molecular docking studies have illustrated that Ethyl 5-chloro-1H-indazole-3-carboxylate binds effectively to key proteins involved in cancer progression, such as EGFR and BRAF V600E. The binding affinities suggest that this compound could serve as a lead structure for developing targeted therapies against these oncogenic proteins .

特性

IUPAC Name |

ethyl 5-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAFUIELFHCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506968 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-05-6 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。